1-Cyclohexyl-2-(4-iodophenyl)ethan-1-one
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Overview
Description
1-Cyclohexyl-2-(4-iodophenyl)ethan-1-one is an organic compound characterized by the presence of a cyclohexyl group attached to an ethanone moiety, which is further substituted with a 4-iodo-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-2-(4-iodophenyl)ethan-1-one typically involves the following steps:
Starting Materials: Cyclohexyl bromide and 4-iodo-benzaldehyde.
Grignard Reaction: Cyclohexyl bromide is reacted with magnesium in anhydrous ether to form cyclohexyl magnesium bromide.
Addition Reaction: The cyclohexyl magnesium bromide is then reacted with 4-iodo-benzaldehyde to form the corresponding alcohol.
Oxidation: The alcohol is oxidized using an oxidizing agent such as pyridinium chlorochromate to yield this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-2-(4-iodophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Azides, nitriles.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-2-(4-iodophenyl)ethan-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways.
Comparison with Similar Compounds
- 1-Cyclohexyl-2-(4-bromo-phenyl)-ethanone
- 1-Cyclohexyl-2-(4-chloro-phenyl)-ethanone
- 1-Cyclohexyl-2-(4-fluoro-phenyl)-ethanone
Comparison: 1-Cyclohexyl-2-(4-iodophenyl)ethan-1-one is unique due to the presence of the iodine atom, which can influence its reactivity and interactions compared to its bromo, chloro, and fluoro analogs. The iodine atom’s larger size and higher polarizability can lead to different chemical and physical properties, making this compound distinct in its behavior and applications.
Properties
Molecular Formula |
C14H17IO |
---|---|
Molecular Weight |
328.19 g/mol |
IUPAC Name |
1-cyclohexyl-2-(4-iodophenyl)ethanone |
InChI |
InChI=1S/C14H17IO/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2 |
InChI Key |
ZUFPXYMYEXLZOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)CC2=CC=C(C=C2)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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